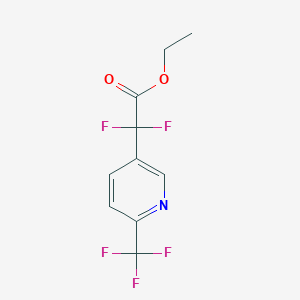

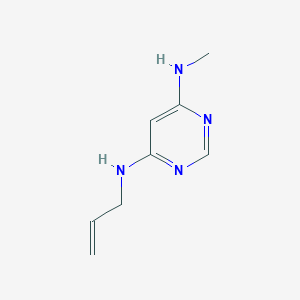

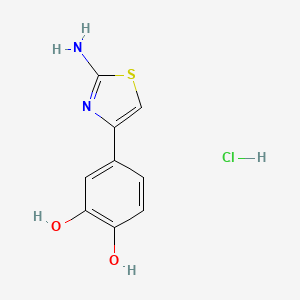

![molecular formula C13H8ClN3O4S B1477897 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638767-43-7](/img/structure/B1477897.png)

7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

“7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . The Dimroth rearrangement, which involves the isomerization of heterocycles, is one such method used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be expected to follow this general structure, with additional functional groups attached.Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involving pyrimidines . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique

Synthesis and Characterization 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through various chemical reactions, involving starting materials like benzenesulfonyl chloride and piperidin-4-one Hydrochloride. The synthesized compounds are characterized using spectral and microanalytical data to determine their structures. Such studies are crucial for developing new pharmaceuticals and materials with specific biological activities (Mittal, Sarode & Vidyasagar, 2011).

Antimicrobial Activity These synthesized compounds have been evaluated for their antibacterial and antifungal activities against various pathogens like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus, Fusarium oxysporium, and Trichoderma viride. Such research indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Mittal, Sarode & Vidyasagar, 2011).

Catalytic Synthesis The compound has also been used in catalytic synthesis processes. For example, the DMAP-catalyzed synthesis of novel Pyrrolo[2,3-D]Pyrimidine derivatives bearing an aromatic sulfonamide moiety highlights the efficiency of certain catalysts in synthesizing these compounds under solvent-free conditions. This not only contributes to the chemistry of pyrrolopyrimidines but also to green chemistry by reducing solvent use (Khashi, Davoodnia & Chamani, 2014).

Antifolate Research In antifolate research, derivatives of this compound have been explored as potential dihydrofolate reductase (DHFR) inhibitors. These compounds exhibit promising activity against human DHFR and certain tumor cells, suggesting their potential in cancer therapy (Gangjee et al., 2007).

Functionalization for Diversity Diversity-oriented synthesis approaches have utilized the core structure of these compounds to generate functionalized pyrrolopyrimidines. By varying substituents, researchers have created a wide array of compounds for further pharmacological testing. This method enables the exploration of biological activity and property relationships within a diverse chemical space (Marcotte, Rombouts & Lubell, 2003).

Mécanisme D'action

While the specific mechanism of action for “7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is not provided, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Orientations Futures

Pyrimidines have been the subject of extensive research due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O4S/c14-13-15-7-8-6-10(12(18)19)17(11(8)16-13)22(20,21)9-4-2-1-3-5-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGRLUQLXMPYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

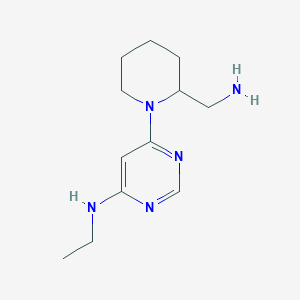

![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)

![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)